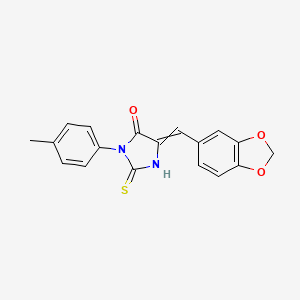![molecular formula C10H16F2N2O2 B15061467 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H16F2N2O2 and a molecular weight of 234.24 g/mol . This compound is characterized by its unique structure, which includes a diazabicycloheptane core with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: The core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of amines and halogenated compounds under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Boc Protection:
Industrial Production Methods
While specific industrial production methods for 2-Boc-4,4-difluoro-2,6-diazabicyclo[32This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amine: Removal of the Boc group yields the corresponding free amine.
Applications De Recherche Scientifique
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Boc-2,6-diazabicyclo[3.2.0]heptane: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
6-Boc-2,6-diazabicyclo[3.2.0]heptane: Another structural isomer with variations in the position of the Boc group.
Uniqueness
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical behavior and biological activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C10H16F2N2O2 |
|---|---|
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
XLTKDPRBZWJZEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
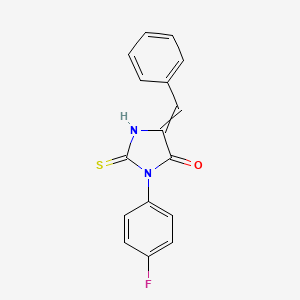

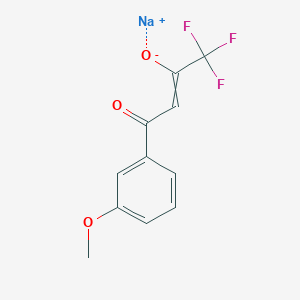
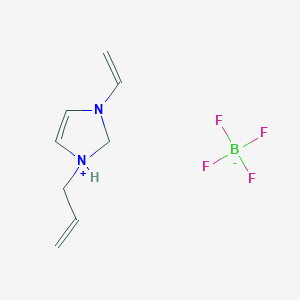
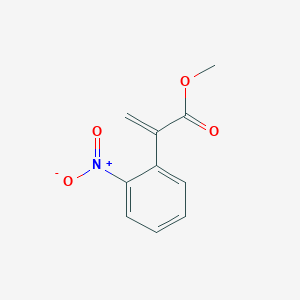
![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
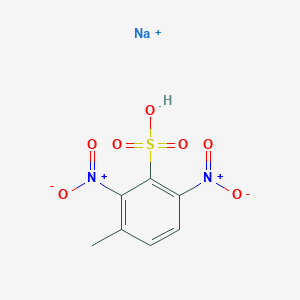

![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
